N-(2,6-difluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound characterized by the presence of a urea moiety linked to a 2,6-difluorophenyl group and a 1,2,2-trichlorovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 2,6-difluoroaniline with 1,2,2-trichloroethenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 1,2,2-trichloroethenyl isocyanate by reacting 1,2,2-trichloroethene with phosgene in the presence of a base.
Step 2: Reaction of 2,6-difluoroaniline with 1,2,2-trichloroethenyl isocyanate in an inert solvent such as dichloromethane or toluene, under anhydrous conditions and at a controlled temperature (typically 0-5°C).
Industrial Production Methods
Industrial production of N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the trichlorovinyl group are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted products with nucleophiles replacing chlorine atoms.
Scientific Research Applications
N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)-N’-(1,2-dichlorovinyl)urea
- N-(2,6-difluorophenyl)-N’-(1,2,2-tribromovinyl)urea
- N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)thiourea
Uniqueness
N-(2,6-difluorophenyl)-N’-(1,2,2-trichlorovinyl)urea is unique due to the presence of both 2,6-difluorophenyl and 1,2,2-trichlorovinyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2N2O/c10-7(11)8(12)16-9(17)15-6-4(13)2-1-3-5(6)14/h1-3H,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQKAJNBYWPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC(=C(Cl)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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